

Terminal vs. Internal sp -Alkynes: A Comparative Guide to Reactivity

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Compound of Interest

Compound Name: *SP-alkyne*

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For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of alkynes is paramount for molecular design and synthesis. This guide provides an objective comparison of terminal and internal **sp -alkynes**, supported by experimental data, to inform reaction planning and optimization.

The location of the carbon-carbon triple bond within a molecule—at the terminus of a chain (terminal alkyne) or within the carbon skeleton (internal alkyne)—profoundly influences its chemical behavior. This difference in reactivity stems from the presence of an acidic proton on the sp -hybridized carbon of terminal alkynes and the steric and electronic environment surrounding the triple bond. This guide explores these differences across several key classes of chemical reactions.

Catalytic Hydrogenation

Catalytic hydrogenation of alkynes to alkenes is a cornerstone of organic synthesis. The choice between a terminal and an internal alkyne can significantly impact selectivity and reaction rates.

Data Presentation: Alkene Selectivity in Catalytic Hydrogenation

Alkyne Type	Substrate	Catalyst	Alkene Selectivity (%)	Alkane Formation	Reference
Terminal	1-Octyne	Nickel Boride (Nic)	up to 90 (at full conversion)	Observed	[1]
Terminal	Phenylacetylene	Nickel Boride (Nic)	up to 90 (at full conversion)	Observed	[1]
Internal	2-Hexyne	Nickel Boride (Nic)	96 (at full conversion)	Minimal	[1]
Internal	3-Hexyne	Nickel Boride (Nic)	98 (at full conversion)	Minimal	[1]
Terminal	Phenylacetylene	Fe(PCP-iPr)(CO) ₂ (CH ₃)	99 (Yield of Styrene)	Not specified	[2]
Internal	1-Phenyl-1-propyne	Fe(PCP-iPr)(CO) ₂ (CH ₃)	98 (Yield of (Z)-1-phenylpropene)	Not specified	[2]

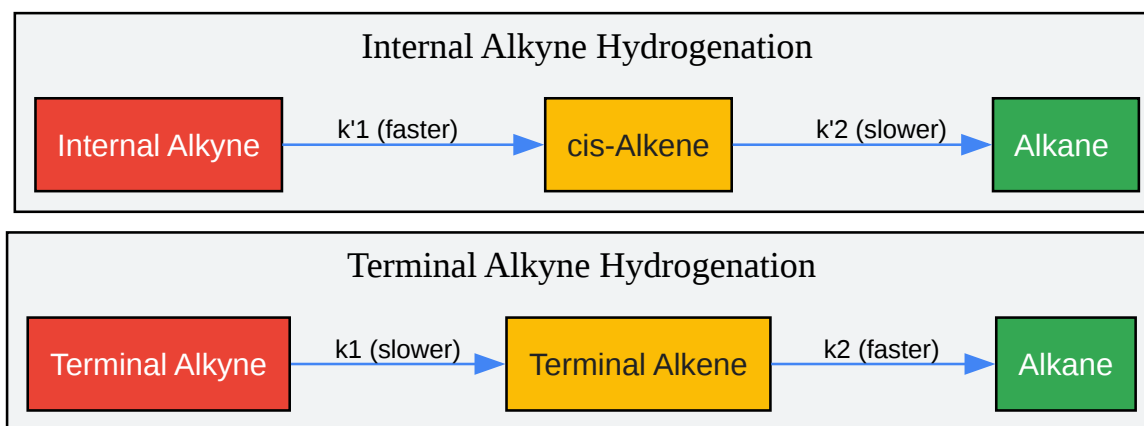
Generally, the semi-hydrogenation of internal alkynes to the corresponding cis-alkene can be achieved with high selectivity using catalysts like Lindlar's catalyst or nickel boride.[1] For terminal alkynes, the initial hydrogenation to the alkene is often slower than the subsequent hydrogenation of the resulting terminal alkene to the alkane, making over-reduction a more significant challenge.[1] However, specific catalytic systems have been developed for the chemoselective semi-hydrogenation of terminal alkynes over internal alkynes.[3]

Experimental Protocol: Selective Hydrogenation of a Terminal Alkyne (Phenylacetylene) using an Iron Pincer Complex

A representative procedure for the selective transfer semihydrogenation of phenylacetylene is as follows: In a glovebox, a Schlenk tube is charged with the iron(II) alkyl complex [Fe(κ^3 PCP-iPr)(CO)₂(CH₃)] (catalyst), the alkyne substrate (e.g., phenylacetylene), a hydrogen source

(e.g., PhSiH_3 and iPrOH), and a solvent (e.g., toluene). The reaction mixture is then stirred at a specified temperature and monitored by gas chromatography (GC) to determine the conversion and selectivity. The reaction is typically quenched by cooling and exposing it to air. The product (styrene) can be isolated and purified by column chromatography.[2]

Diagram: Catalytic Hydrogenation Pathways



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Caption: Relative rates of hydrogenation for terminal vs. internal alkynes.

Hydrohalogenation

The addition of hydrogen halides (HX) across the triple bond is a fundamental reaction of alkynes that proceeds via an electrophilic addition mechanism. The regioselectivity of this reaction is a key point of differentiation between terminal and internal alkynes.

For terminal alkynes, hydrohalogenation follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom that already bears a hydrogen atom, and the halide adds to the more substituted carbon. This regioselectivity is driven by the formation of the more stable vinyl cation intermediate.[4] In contrast, the hydrohalogenation of a symmetrical internal alkyne yields a single product, while an unsymmetrical internal alkyne will typically produce a mixture of two constitutional isomers.[5]

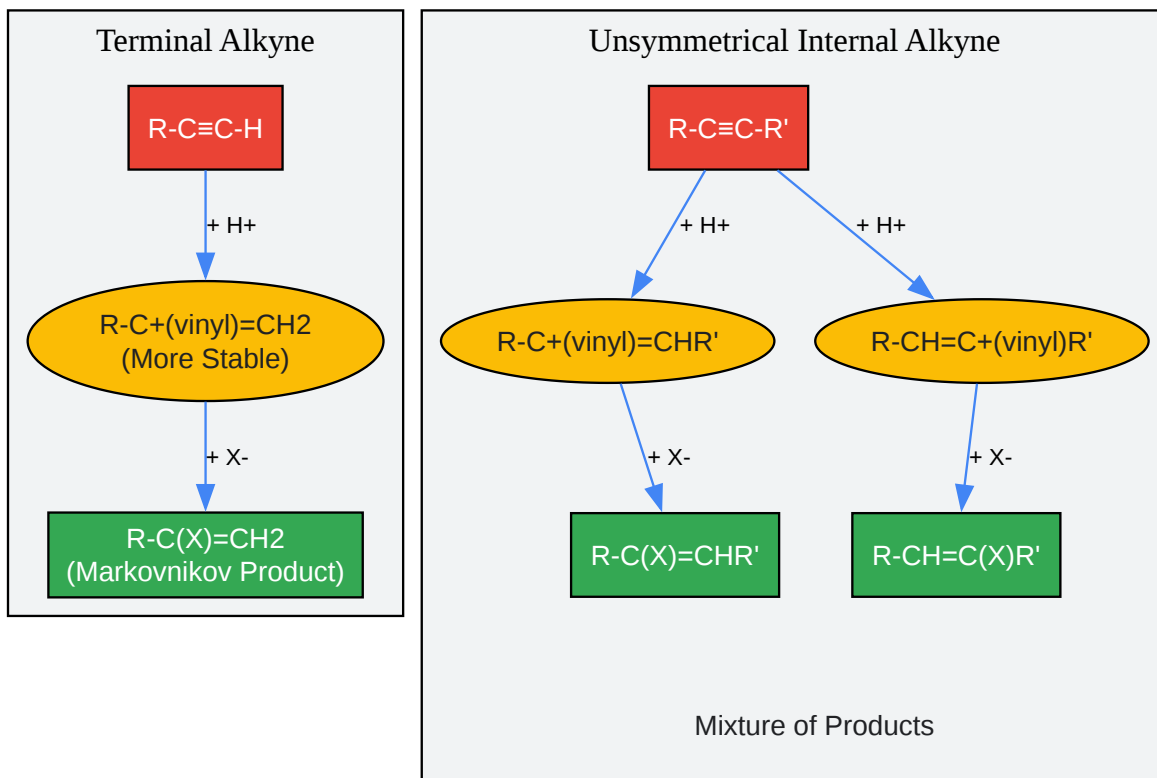
Data Presentation: Regioselectivity in Hydrohalogenation

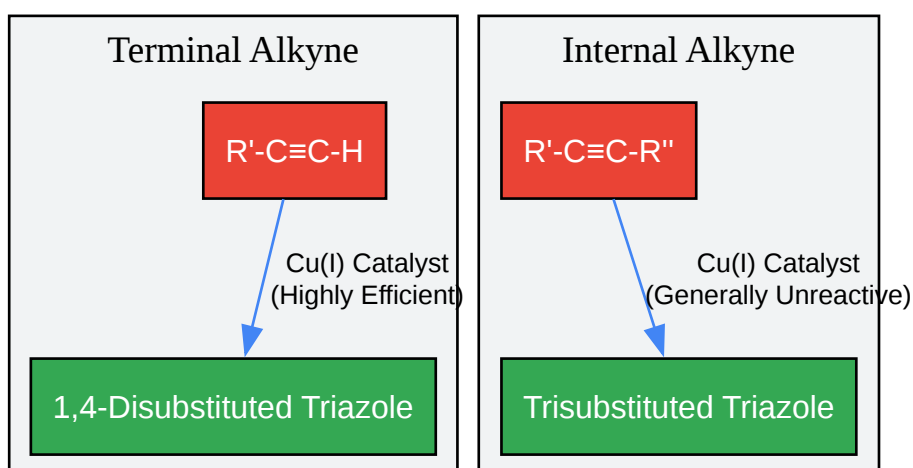
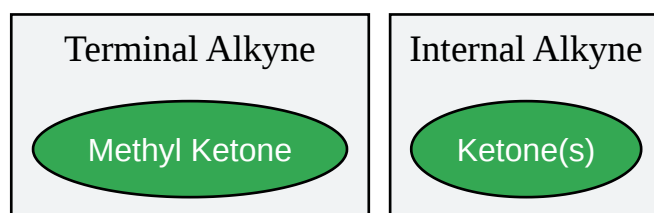
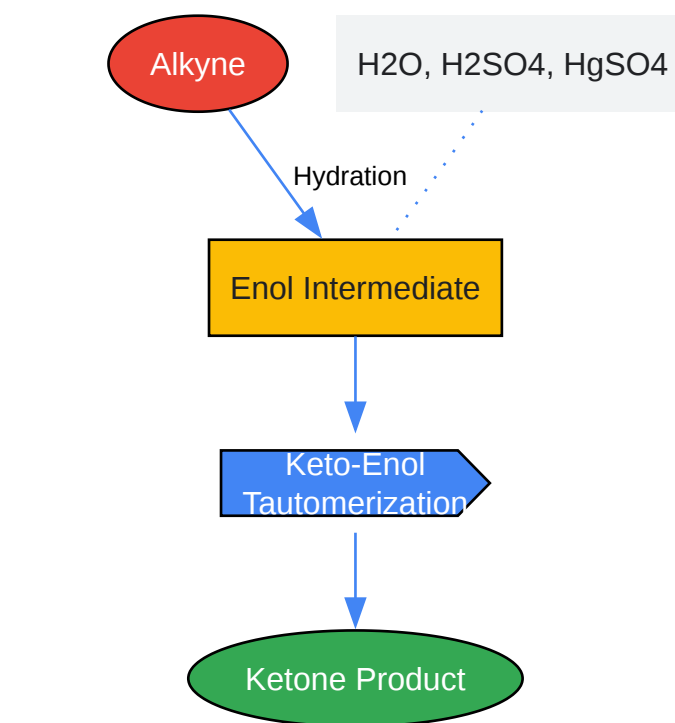
Alkyne Type	Substrate	Reagent	Major Product(s)	Key Observation	Reference
Terminal	1-Hexyne	HBr	2-Bromo-1-hexene	Markovnikov addition	[5]
Internal (Symmetrical)	3-Hexyne	HBr	3-Bromo-3-hexene (E/Z mixture)	Single constitutional isomer	[5]
Internal (Unsymmetrical)	2-Hexyne	HBr	2-Bromo-2-hexene and 3-Bromo-2-hexene (E/Z mixtures)	Mixture of constitutional isomers	[5]

Experimental Protocol: Hydrobromination of an Alkyne

A solution of the alkyne in a suitable inert solvent (e.g., pentane or dichloromethane) is cooled in an ice bath. A solution of HBr in acetic acid or a stream of HBr gas is then slowly added to the stirred alkyne solution. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the reaction mixture is washed with an aqueous solution of sodium bicarbonate to neutralize the excess acid, followed by washing with brine. The organic layer is dried over an anhydrous salt (e.g., MgSO_4), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by distillation or column chromatography.

Diagram: Hydrohalogenation Regioselectivity





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